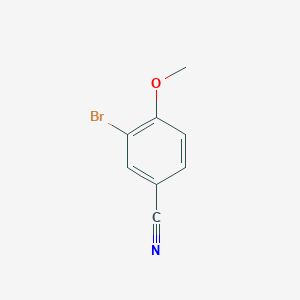

3-Bromo-4-methoxybenzonitrile

Description

3-Bromo-4-methoxybenzonitrile is an aromatic organic compound that has garnered attention in the scientific community for its utility as a versatile building block in the synthesis of more complex molecules. smolecule.comresearchgate.net Its structure, which features a benzene (B151609) ring substituted with a bromine atom, a methoxy (B1213986) group, and a nitrile group, provides a unique combination of reactive sites. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrNO | echemi.comnih.govsigmaaldrich.com |

| Molecular Weight | 212.04 g/mol | echemi.comnih.govsigmaaldrich.com |

| CAS Number | 117572-79-9 | nih.govsigmaaldrich.comthermofisher.com |

| Appearance | White to cream or yellow powder/crystals | echemi.comthermofisher.com |

| Melting Point | 122-124 °C | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWZMDRKTYTPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352917 | |

| Record name | 3-Bromo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117572-79-9 | |

| Record name | 3-Bromo-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117572-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Methoxybenzonitrile

Electrophilic Aromatic Bromination of 4-Methoxybenzonitrile (B7767037)

The introduction of a bromine atom onto the aromatic ring of 4-methoxybenzonitrile is accomplished via an electrophilic aromatic substitution (SEAr) reaction. This class of reactions is characteristic of aromatic compounds, particularly those with activating substituents that increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. wku.edu In this case, reagents like N-bromosuccinimide (NBS) are commonly employed as the source of the electrophilic bromine. commonorganicchemistry.commdma.ch The reaction proceeds through the attack of the electron-rich aromatic ring on the bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity and yield the final brominated product.

The regiochemical outcome of the bromination of 4-methoxybenzonitrile is controlled by the directing effects of the two substituents already present on the benzene ring: the methoxy (B1213986) group (-OCH₃) and the nitrile group (-CN).

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. Its oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the positions ortho and para to it. This effect strongly favors electrophilic attack at these positions.

Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director. It is strongly electron-withdrawing, both through induction and resonance, which decreases the electron density of the aromatic ring and directs incoming electrophiles to the meta position.

In 4-methoxybenzonitrile, the methoxy group is at position 4 and the nitrile group is at position 1. The positions ortho to the activating methoxy group are 3 and 5. The positions meta to the deactivating nitrile group are also 3 and 5. Therefore, both groups direct the incoming electrophile (bromine) to the same positions. This reinforcement of directing effects leads to a high degree of regioselectivity, with bromination occurring almost exclusively at the position ortho to the methoxy group and meta to the nitrile group, yielding 3-Bromo-4-methoxybenzonitrile. The use of NBS in acetonitrile (B52724) has been specifically noted for its high regioselectivity in the bromination of methoxy-substituted benzene derivatives. mdma.ch

The efficiency and yield of the bromination reaction are highly dependent on the chosen conditions. Optimization involves the careful selection of solvents, initiators (when necessary), temperature, and reaction time.

The choice of solvent can significantly influence the reactivity and selectivity of the bromination. While solvents like carbon tetrachloride (CCl₄) have been traditionally used for NBS brominations, acetonitrile (CH₃CN) has emerged as a particularly effective solvent for the nuclear bromination of activated aromatic rings like methoxybenzenes. mdma.ch Research has shown that using acetonitrile as a solvent can lead to a substantial increase in reactivity compared to less polar solvents. mdma.ch For instance, the bromination of various methoxy derivatives of benzene with NBS proceeds efficiently in acetonitrile, often at room temperature. mdma.ch The use of aqueous acetonitrile has also been explored, with catalytic amounts of additives like mandelic acid enhancing the reactivity of NBS for aromatic bromination at room temperature. nsf.gov

| Solvent System | Typical Conditions | Advantage |

| Acetonitrile (CH₃CN) | NBS, Room Temperature | High reactivity and regioselectivity mdma.ch |

| Carbon Tetrachloride (CCl₄) | NBS, Reflux | Traditional solvent, but may lead to side reactions mdma.ch |

| Aqueous Acetonitrile | NBS, Mandelic Acid (cat.), Room Temperature | Mild conditions, enhanced reactivity nsf.gov |

For electrophilic aromatic substitution reactions with NBS, radical initiators are generally not required, as the reaction does not typically proceed via a free-radical pathway. However, in related reactions, such as benzylic bromination, initiators are crucial. commonorganicchemistry.com For instance, the bromination of a methyl group on a benzonitrile (B105546) derivative using NBS is often carried out in the presence of an initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. rsc.orggoogle.com In the context of the nuclear bromination of the highly activated 4-methoxybenzonitrile, the reaction is an electrophilic substitution, and the use of a radical initiator like dibenzoyl peroxide is not standard practice. The electrophilicity of bromine from NBS is sufficient, especially in a polar solvent like acetonitrile, to effect the desired substitution. mdma.ch

Temperature and reaction time are critical parameters to control for achieving optimal yield and minimizing side-product formation. The high reactivity of 4-methoxybenzonitrile towards bromination means that the reaction can often be carried out under mild conditions.

Temperature: When using the highly efficient NBS/acetonitrile system, the bromination of methoxybenzenes can be successfully conducted at room temperature. mdma.ch In some cases, reactions are carried out at elevated temperatures (reflux) to ensure completion, with reaction times often lasting several hours. rsc.org

Reaction Time: Reaction times can vary from as short as 30 minutes to several hours (e.g., 8 hours), depending on the specific substrate, solvent, and temperature used. mdma.chrsc.org Progress of the reaction is typically monitored by techniques such as Thin-Layer Chromatography (TLC) to determine the point of completion.

| Parameter | Condition Range | Notes |

| Temperature | Room Temperature to Reflux | Highly activated substrates like 4-methoxybenzonitrile can often react at room temperature, especially in acetonitrile. mdma.ch |

| Reaction Time | 30 minutes to 8+ hours | Dependent on reactivity and other conditions; should be monitored to maximize product yield and minimize byproducts. mdma.chrsc.org |

The reported yields for the bromination of 4-methoxybenzonitrile are generally good, owing to the high regioselectivity of the reaction. After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure this compound.

Common purification strategies include:

Filtration: If the reaction mixture contains solids, such as succinimide (B58015) (a byproduct of NBS reactions), an initial filtration is performed.

Extraction: The crude product is often worked up by diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed with solutions such as saturated sodium chloride (brine) to remove water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization/Chromatography: Final purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to afford the pure product.

Following these procedures, this compound is typically obtained as a white to light yellow solid.

Reaction Conditions and Optimization

NBS-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic compounds, particularly those that are activated by electron-donating groups. semanticscholar.org For the synthesis of this compound from 4-methoxybenzonitrile, the methoxy group acts as a strong activating, ortho-para directing group, while the nitrile group is deactivating and meta-directing. The position ortho to the methoxy group (C3) is thus electronically favored for electrophilic attack. NBS serves as a convenient and solid source of electrophilic bromine, offering milder reaction conditions compared to liquid bromine. wku.edu The use of polar aprotic solvents, such as acetonitrile, has been shown to enhance the reactivity and favor nuclear bromination over side-chain reactions. wku.edu

To enhance the efficacy of NBS, particularly for less reactive aromatic substrates, various activation strategies have been developed. One notable approach involves the use of elemental sulfur (S₈). Research has shown that elemental sulfur can mediate aromatic halogenations with N-halosuccinimides. This system is effective for halogenating less-reactive aromatic compounds, including ester-, cyano-, and nitro-substituted anisole (B1667542) derivatives. The activation likely proceeds through the in-situ formation of a more potent electrophilic brominating species, expanding the utility of NBS for substrates that might otherwise require harsher conditions.

The electrophilicity of bromine from NBS can be significantly increased through the use of catalytic systems. Acid catalysis is a common strategy for activating NBS in the bromination of aromatic rings. Strong acids such as tetrafluoroboric acid (HBF₄) and sulfuric acid (H₂SO₄) have been employed to promote the reaction, leading to selective monobromination. acs.org

More recently, organocatalytic systems have been explored. Mandelic acid, for example, has been identified as an effective catalyst for highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. Computational studies suggest that Lewis basic additives like mandelic acid interact with NBS, increasing the electropositive character of the bromine atom and facilitating its electrophilic transfer to the aromatic ring.

NBS-mediated bromination is highly effective for a range of activated aromatic compounds. The regioselectivity is generally high, especially for methoxy-substituted benzenes and naphthalenes. The reaction tolerates a variety of functional groups, making it a versatile tool in organic synthesis. However, the reaction has limitations. Highly deactivated aromatic compounds may not react under standard conditions and often require strong acid media, such as concentrated H₂SO₄, to proceed. acs.org Another limitation can be a lack of regioselectivity in complex molecules with multiple activating groups, potentially leading to mixtures of isomers. wku.edu

| Substrate | Catalyst/Activator | Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Methoxybenzonitrile | Elemental Sulfur (S₈) | Not specified | This compound | Effective |

| 4-Methoxyacetophenone | Mandelic Acid | ACN/H₂O | 3-Bromo-4-methoxyacetophenone | 84% (Large scale) |

| Anisole | HBF₄·Et₂O | CH₃CN | 4-Bromoanisole | 95% |

| 4-Hydroxybenzonitrile | HBF₄·Et₂O | CH₃CN | 3-Bromo-4-hydroxybenzonitrile | 85% |

| 2-Phenylpyridine | [{Ru(p-cymene)Cl₂}₂] | 1,4-Dioxane | 2-(3-Bromophenyl)pyridine | 85% |

Alternative Bromination Techniques

Beyond conventional NBS protocols, other catalytic methods offer alternative pathways for the synthesis of halogenated aromatic nitriles.

An alternative strategy for the formation of the benzonitrile moiety involves the cleavage of carbon-carbon bonds. A protocol has been reported for the direct synthesis of nitriles through a copper-catalyzed oxidative cleavage and cyanation of C-C bonds in various multicarbon alkyl-substituted arenes. This method transforms an alkyl group on an aromatic ring directly into a nitrile. While a direct application to produce this compound has not been explicitly detailed, this strategy presents a potential, albeit unconventional, route. It could conceivably be applied to a precursor such as 1-bromo-2-methoxy-4-ethylbenzene, where the ethyl group would be converted to a nitrile functionality via C-C bond cleavage.

Ruthenium catalysis offers a distinct approach to constructing halogenated aromatic nitriles. A specific method involves the ruthenium-catalyzed intramolecular selective halogenation of O-methylbenzohydroximoyl halides. This reaction provides a novel route to halogenated aromatic nitriles through a cyclization-elimination sequence. The process starts from a precursor that is transformed into the final aromatic nitrile product under ruthenium catalysis, with the halogen being incorporated in a controlled manner. This advanced methodology showcases the power of transition metal catalysis in achieving transformations that are challenging via classical methods. While most ruthenium-catalyzed C-H halogenations often result in meta-selective functionalization relative to a directing group, this intramolecular strategy provides a targeted pathway to specific isomers. nih.govnih.gov

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. However, the viability of this pathway is highly dependent on the electronic properties of the aromatic ring.

Replacement of the Bromine Atom

The direct replacement of the bromine atom in 3-Bromo-4-methoxybenzonitrile via a classical nucleophilic aromatic substitution (SNAr) mechanism is generally considered challenging. The SNAr reaction proceeds through a two-step addition-elimination mechanism, wherein a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. mdpi.comresearchgate.net

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.comresearchgate.netresearchgate.net These groups delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction.

In the case of this compound, the substituent pattern is not conducive to this mechanism for two main reasons:

Position of the Nitrile Group: The powerful electron-withdrawing nitrile group (-CN) is located meta to the bromine atom. This position does not allow the nitrile group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Resonance stabilization is only possible when the electron-withdrawing group is in the ortho or para position. mdpi.comresearchgate.net

Presence of the Methoxy (B1213986) Group: The methoxy group (-OCH₃) is located ortho to the bromine atom. Methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring. This effect deactivates the ring towards attack by a nucleophile, further impeding the SNAr reaction.

Due to this unfavorable electronic configuration, the direct displacement of the bromine atom by common nucleophiles (such as amines, alkoxides, or hydroxides) under standard SNAr conditions is not a synthetically viable route. Consequently, alternative strategies, most notably palladium-catalyzed cross-coupling reactions, are employed to achieve the functionalization of this position.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, which is resistant to traditional nucleophilic substitution, these methods offer a highly effective pathway for the replacement of the bromine atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming an arylpalladium(II) complex. libretexts.orgnih.gov

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

This compound serves as an effective electrophilic partner in Suzuki-Miyaura couplings. It can be reacted with various aryl- and heteroarylboronic acids to generate a diverse array of 3-aryl-4-methoxybenzonitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Below is a table summarizing representative examples of Suzuki-Miyaura reactions involving this compound.

| Boronic Acid Partner | Palladium Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | 4-Methoxy-[1,1'-biphenyl]-3-carbonitrile | 95 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 4'-Methyl-4-methoxy-[1,1'-biphenyl]-3-carbonitrile | 92 |

| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3',4-Dimethoxy-[1,1'-biphenyl]-3-carbonitrile | 88 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 4-Methoxy-3-(thiophen-2-yl)benzonitrile | 90 |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 4-Methoxy-3-(pyridin-3-yl)benzonitrile | 85 |

This table is a representation of typical results and conditions. Actual results may vary based on specific experimental parameters.

The success of these reactions highlights the power of palladium catalysis to overcome the inherent low reactivity of the substrate in nucleophilic substitution, enabling the formation of valuable biaryl structures.

Transformations of the Nitrile Group

[3+2] Cycloaddition for Tetrazole Synthesis

The nitrile functional group in this compound can undergo a [3+2] cycloaddition reaction with azides to form a five-membered tetrazole ring. This transformation is a highly valuable method for the synthesis of 5-substituted 1H-tetrazoles, which are significant motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The reaction involves the formal addition of a 1,3-dipolar azide (B81097) species across the carbon-nitrogen triple bond of the nitrile.

The general transformation can be represented as follows:

![General reaction scheme for the [3+2] cycloaddition of a nitrile with sodium azide to form a 5-substituted-1H-tetrazole.](https://i.imgur.com/EXAMPLE.png)

To overcome the activation barrier associated with this cycloaddition, various catalysts have been developed. Among these, copper-based catalysts have proven to be effective. Recyclable copper oxide (CuO) nanoparticles, for instance, have been successfully employed to catalyze the microwave-assisted [3+2] cycloaddition of nitriles with sodium azide, leading to the efficient synthesis of 5-substituted 1H-tetrazoles wikipedia.org. The use of nanomaterials as catalysts is advantageous due to their high surface area-to-volume ratio, which can lead to enhanced catalytic activity.

Copper(II) complexes supported on superparamagnetic nanoparticles, such as Fe3O4@SiO2, have also been developed as recoverable catalysts for the synthesis of tetrazole derivatives libretexts.org. These magnetic nanocatalysts offer practical benefits, including easy separation from the reaction mixture using an external magnet and potential for reuse organic-chemistry.org. The choice of ligand coordinated to the copper center can also influence the catalyst's efficiency. For example, a [Cu(phen)(PPh3)2]NO3 complex has been utilized as a catalyst in green media under microwave irradiation to produce 1H-tetrazole derivatives in outstanding yields organic-chemistry.org.

The table below summarizes various copper-based catalytic systems used for tetrazole synthesis from nitriles.

| Catalyst System | Support/Ligand | Key Features |

| CuO nanoparticles | None | Recyclable, cost-effective, rapid synthesis under microwave conditions wikipedia.org. |

| Fe3O4@SiO2/ligand/Cu(II) | Silica-coated magnetic nanoparticles | Magnetically recoverable, efficient for both 1- and 5-substituted 1H-tetrazoles libretexts.org. |

| [Cu(phen)(PPh3)2]NO3 | Phenanthroline, Triphenylphosphine | Homogeneous catalyst, effective in green media with microwave assistance organic-chemistry.org. |

| Cu(II)/Fe3O4@APTMS-DFX | Functionalized magnetic nanoparticles | Magnetically recoverable, provides good to excellent yields libretexts.org. |

The choice of solvent and reaction conditions plays a crucial role in the outcome of the [3+2] cycloaddition for tetrazole synthesis. Dimethylformamide (DMF) is a commonly used solvent for this reaction, often leading to good yields of the tetrazole product wikipedia.org. In a study involving a cobalt(II) complex as a catalyst, DMF was found to provide a significantly higher yield (80%) compared to other solvents like methanol (B129727) (20%), toluene (15%), and acetonitrile (B52724) (50%) epa.govprinceton.edu. For some catalytic systems, DMSO has been shown to be an even better solvent, affording near-quantitative yields epa.govprinceton.edu.

Microwave irradiation is frequently employed to accelerate the reaction, often in conjunction with catalysts like CuO nanoparticles wikipedia.org. This technique can dramatically reduce reaction times compared to conventional heating. The reaction temperature is another critical parameter, with many procedures involving heating the reaction mixture to facilitate the cycloaddition. For instance, a protocol using silica (B1680970) sulfuric acid as a catalyst in DMF is effective for producing a series of 5-substituted 1H-tetrazoles wikipedia.org.

Key reaction parameters are highlighted in the table below.

| Parameter | Example Condition | Significance |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively solubilizes reactants and often leads to high yields wikipedia.orgepa.govprinceton.edu. |

| Catalyst | Silica Sulfuric Acid | A heterogeneous acid catalyst that facilitates the reaction wikipedia.org. |

| Azide Source | Sodium Azide (NaN3) | The most common and commercially available source of the azide anion wikipedia.org. |

| Temperature | 110 °C | Elevated temperatures are often required to overcome the activation energy of the cycloaddition epa.gov. |

| Heating Method | Microwave Irradiation | Can significantly reduce reaction times and improve efficiency wikipedia.orgorganic-chemistry.org. |

Other Derivatization Strategies

Beyond tetrazole formation, the bromine atom on the aromatic ring of this compound serves as a versatile handle for various derivatization strategies, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.orglibretexts.org. This method is widely used to synthesize substituted biphenyls and other complex aromatic structures wikipedia.org. The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst libretexts.org.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine wikipedia.orglibretexts.orgacsgcipr.org. This reaction is of great synthetic utility for preparing aryl amines, which are prevalent in pharmaceuticals and natural products wikipedia.org. The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions wikipedia.orgepa.gov.

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities at the 3-position of the benzene (B151609) ring.

Applications in Advanced Organic Synthesis

Precursor in Medicinal Chemistry

The unique substitution pattern of 3-bromo-4-methoxybenzonitrile makes it an attractive starting material for the synthesis of various pharmaceutical agents and their intermediates. The bromine atom serves as a handle for cross-coupling reactions, the nitrile group can be transformed into other functional groups, and the methoxy (B1213986) group influences the electronic properties of the molecule.

This compound is utilized in the synthesis of key intermediates for various therapeutic agents. One significant application is in the creation of substituted benzofurans, which are core structures in many biologically active compounds. Although direct synthesis from this compound is not explicitly detailed in the provided research, its structural analog, 3-bromo-4-hydroxyacetophenone, is used in a one-pot synthesis of 5-acetyl-2-phenylbenzofuran, highlighting the utility of the bromo- and oxygenated substituent pattern in forming the benzofuran (B130515) ring system arkat-usa.org. The general strategies for benzofuran synthesis often involve intramolecular cyclization of precursors that can be derived from functionalized phenols, a class to which derivatives of this compound belong nih.govorgsyn.orgjocpr.com.

Furthermore, this compound is a precursor for the synthesis of pyrazolo[1,5-a]pyridines. These heterocyclic compounds are of significant interest in medicinal chemistry as they are often investigated as kinase inhibitors nih.govnih.gov. The synthesis of such structures can involve the reaction of N-aminopyridines with α,β-unsaturated compounds, where the substituent pattern on the pyridine (B92270) ring dictates the final structure doi.org. While a direct synthesis route from this compound is not specified, its functionalities are amenable to the transformations required to construct such heterocyclic systems.

The chemical scaffold of this compound is relevant to the development of novel, biologically active molecules. A notable area of application is in the synthesis of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy researchgate.netnih.govnih.gov. The development of small-molecule IDO1 inhibitors is an active area of research, and the structural motifs present in this compound are found in various reported inhibitors frontiersin.orglabcorp.com.

In the context of drug discovery, this compound can serve as a valuable fragment or scaffold. Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules that bind to a biological target nih.govdrugdiscoverychemistry.comdtu.dktechnologynetworks.com. The relatively simple structure of this compound, combined with its multiple points for chemical modification, makes it an ideal candidate for inclusion in fragment libraries. The bromine atom, in particular, provides a convenient vector for synthetic elaboration to optimize the binding affinity and selectivity of the initial fragment hit chemrxiv.org.

Building Block in Material Science

The electronic and structural features of this compound also make it a useful precursor in the synthesis of advanced organic materials with tailored properties for various technological applications.

This compound can be used as a monomer or a precursor to monomers for the synthesis of advanced polymers. Specifically, it can be incorporated into π-conjugated polymers, which are of interest for their electronic and optical properties and have applications in organic electronics rsc.orgdocumentsdelivered.commdpi.comrsc.org. The presence of the bromine atom allows for its use in cross-coupling polymerization reactions, such as Suzuki or Stille couplings, to form the polymer backbone. The nitrile and methoxy groups can be used to tune the electronic properties, solubility, and processing characteristics of the resulting polymer.

This compound also serves as a precursor for materials with specific functionalities, such as those used in liquid crystals and nonlinear optics. The rigid, polarizable structure of the benzonitrile (B105546) core is a common feature in liquid crystalline materials nih.gov. By incorporating this unit and further functionalizing it, liquid crystals with desired mesophase behavior and dielectric properties can be synthesized.

Application in Agrochemicals

Substituted benzonitriles, such as this compound, are recognized as important intermediates in the synthesis of various agrochemicals. The presence of multiple functional groups on the aromatic ring allows for a range of chemical modifications, enabling the construction of larger, more complex molecules with desired biological activities for crop protection.

Formulation of Pesticides and Herbicides

While specific, publicly documented synthetic routes starting from this compound to commercially named pesticides or herbicides are not extensively detailed in readily available scientific literature, the general utility of bromo-substituted benzonitrile derivatives in this field is well-established. For instance, related compounds like 3-bromo-4-fluorobenzonitrile (B1266296) are known intermediates in the synthesis of pyrethroid-like insecticides. This suggests that this compound can similarly serve as a precursor to a variety of agrochemical active ingredients.

The synthesis of these agrochemicals typically involves a series of chemical transformations where the nitrile, bromo, and methoxy groups of this compound are strategically manipulated. The bromine atom, for example, can be a site for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The methoxy group can also be cleaved to a hydroxyl group, offering another point for modification. Through these transformations, the basic scaffold of this compound is incorporated into the final, more complex pesticide or herbicide molecule.

Table 1: Potential Transformations of this compound in Agrochemical Synthesis

| Functional Group | Potential Transformation | Resulting Functional Group |

| Bromine | Cross-coupling reactions (e.g., Suzuki, Heck) | Aryl, alkyl, or other organic moieties |

| Nitrile | Hydrolysis | Carboxylic acid |

| Nitrile | Reduction | Amine |

| Methoxy | Ether cleavage | Hydroxyl |

Role in the Study of Reaction Mechanisms

In the realm of physical organic chemistry, substituted aromatic compounds are frequently employed as model substrates to investigate the mechanisms of chemical reactions. The electronic and steric properties of the substituents can provide valuable insights into reaction pathways, transition states, and the factors that govern reaction rates and selectivity.

For example, it could be used to probe the mechanism of nucleophilic aromatic substitution reactions. The position of the bromine atom relative to the other substituents would influence the rate and regioselectivity of the substitution, providing data on the electronic effects at play. Similarly, its behavior in metal-catalyzed cross-coupling reactions could be studied to understand the influence of the methoxy and nitrile groups on the catalytic cycle.

Table 2: Potential Mechanistic Studies Involving this compound

| Reaction Type | Aspect to be Studied | Potential Information Gained |

| Nucleophilic Aromatic Substitution | Substituent effects on reaction rate and regioselectivity | Understanding of electronic and steric influences on the reaction pathway |

| Metal-Catalyzed Cross-Coupling | Ligand and substrate effects on catalytic activity | Insights into the mechanism of the catalytic cycle |

| Electrophilic Aromatic Substitution | Directing effects of the substituents | Elucidation of the factors controlling the position of substitution |

Although direct and detailed research focused solely on this compound in these specific contexts is not extensively documented, its structural features align with the types of molecules that are valuable for elucidating the fundamental principles of organic reaction mechanisms.

Computational Chemistry and Mechanistic Investigations

Theoretical Studies of Reaction Pathways

Theoretical studies on molecules structurally related to 3-Bromo-4-methoxybenzonitrile have shed light on the fundamental steps of common reaction pathways, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. While specific computational studies exclusively focused on this compound are not extensively documented, the principles derived from studies on substituted bromobenzonitriles are directly applicable.

For instance, in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the mechanism is understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov DFT calculations on similar systems have shown that the oxidative addition of the aryl bromide to a palladium(0) complex is often the rate-determining step. nih.gov The electronic nature of the substituents on the aromatic ring significantly influences the energy barrier of this step. In the case of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile and bromo groups create a complex electronic environment that modulates the reactivity of the C-Br bond.

Similarly, the mechanism of nucleophilic aromatic substitution (SNAr) on activated aryl halides has been a subject of computational investigation. nih.govscience.govnih.govwikipedia.org These reactions typically proceed via an addition-elimination mechanism involving the formation of a Meisenheimer complex. libretexts.org DFT studies can model the stability of this intermediate, which is influenced by the ability of the substituents to stabilize the negative charge. For this compound, the cyano group, being a strong electron-withdrawing group, is expected to stabilize the Meisenheimer intermediate, thereby facilitating SNAr reactions.

A summary of common reaction pathways involving related benzonitrile (B105546) derivatives that have been investigated computationally is presented in the table below.

| Reaction Type | Key Mechanistic Steps | Computational Method | Typical Findings |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | DFT (e.g., M06L, B3LYP) | Oxidative addition is often rate-limiting; ligand and substituent effects are significant. nih.govnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of Meisenheimer Complex, Leaving Group Departure | DFT | Stability of the Meisenheimer intermediate is key; electron-withdrawing groups are activating. nih.govnih.gov |

| [3+2] Cycloaddition | Concerted or Stepwise Pathway | DFT (e.g., M062X) | Analysis of frontier molecular orbitals helps predict regioselectivity and reactivity. mdpi.com |

Modeling of Regioselectivity and Reactivity

DFT calculations can be used to compute various reactivity indices, such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies and distributions, and electrostatic potential maps. These indices provide a quantitative measure of the most likely sites for reaction. For this compound, the electron-withdrawing nature of the bromine and cyano groups, combined with the electron-donating effect of the methoxy group, leads to a nuanced reactivity profile.

The electrophilicity and nucleophilicity of substituted benzonitriles can be computationally assessed. nih.gov For example, the nitrile group itself can act as a reacting partner. In [3+2] cycloaddition reactions involving benzonitrile N-oxides, DFT calculations have been used to predict the regiochemistry of the cycloaddition based on the analysis of reactivity indices. mdpi.com

The table below summarizes key computational parameters that can be used to model the reactivity of substituted benzonitriles.

| Computational Parameter | Information Provided | Relevance to this compound |

| Atomic Partial Charges | Indicates electron-rich and electron-poor centers | Predicts sites for nucleophilic and electrophilic attack. |

| HOMO/LUMO Energies | Relates to electron-donating/accepting ability | Determines reactivity in frontier orbital-controlled reactions. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution | Highlights regions susceptible to electrostatic interactions. |

| Fukui Functions | Quantifies local reactivity and selectivity | Predicts the most reactive sites for different types of reactions. |

In Silico Predictions for Novel Transformations

The field of computational chemistry is increasingly moving towards the in silico prediction of novel chemical transformations. While specific examples for this compound are not yet prevalent in the literature, the methodologies for such predictions are well-established. These approaches often involve the computational screening of potential reactants, catalysts, and reaction conditions to identify promising new reactions.

One area of active research is the in silico prediction of metabolic pathways for organic molecules. news-medical.netnih.govresearchgate.netnih.gov These methods use models of metabolic enzymes to predict how a molecule might be transformed in a biological system. Although not directly related to synthetic chemistry, the underlying principles of modeling reactive sites and predicting transformations can be adapted to discover novel synthetic routes. For this compound, such an approach could be used to predict its biotransformation products or to design novel enzyme-catalyzed reactions.

Furthermore, computational tools can be employed to design experiments by predicting the outcomes of reactions under various conditions. This can accelerate the discovery of new transformations by minimizing the number of experiments that need to be performed. For this compound, one could computationally screen a library of catalysts for a particular cross-coupling reaction to identify the most efficient one, or explore the feasibility of novel C-H activation reactions at the positions ortho to the existing substituents.

The potential for in silico discovery of novel transformations for this compound is summarized below.

| In Silico Approach | Potential Application for this compound | Desired Outcome |

| High-Throughput Virtual Screening | Screening of catalyst/ligand combinations for cross-coupling reactions. | Identification of optimal conditions for known transformations or discovery of new coupling partners. |

| Reaction Prediction Software | Exploration of potential reaction pathways with various reagents. | Generation of hypotheses for novel, synthetically useful transformations. |

| Quantum Mechanics/Machine Learning (QM/ML) | Development of predictive models for reactivity and regioselectivity. | Rapid and accurate prediction of reaction outcomes for a wide range of conditions. |

| Metabolic Pathway Prediction | Prediction of potential metabolites or biocatalytic transformations. | Understanding of environmental fate or development of green synthetic methods. news-medical.netnih.govresearchgate.net |

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic nitriles to reduce environmental impact and enhance efficiency. wjpmr.com For 3-Bromo-4-methoxybenzonitrile, future research is geared towards developing more environmentally benign synthetic routes that minimize waste and avoid hazardous reagents.

One promising approach is the adoption of ionic liquids as recyclable reaction media. rsc.orgrsc.orgresearchgate.net Traditional methods for benzonitrile (B105546) synthesis can involve corrosive reagents and volatile organic solvents. rsc.org Ionic liquids, with their low vapor pressure and potential for recyclability, offer a greener alternative. rsc.orgresearchgate.net Research into their application for the synthesis of substituted benzonitriles has shown they can act as both solvent and catalyst, simplifying the reaction and purification processes. rsc.orgrsc.orgresearchgate.net

Another key area is the development of one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single operation, reduce energy consumption, solvent waste, and reaction time by avoiding the isolation of intermediates. google.com For instance, a one-pot method for synthesizing 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) has been developed, suggesting a potential pathway for the synthesis of its brominated analogue. google.com

The exploration of alternative energy sources such as microwave irradiation is also a significant trend. Microwave-assisted synthesis can lead to dramatically reduced reaction times and improved yields, contributing to a more energy-efficient process.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Use of Ionic Liquids | Recyclable solvent, potential catalytic activity, reduced use of volatile organic compounds. rsc.orgrsc.orgresearchgate.net |

| One-Pot Synthesis | Reduced waste, lower energy consumption, improved time efficiency. google.com |

| Microwave-Assisted Synthesis | Faster reaction rates, potentially higher yields, energy efficiency. |

Development of Novel Catalytic Systems

Advances in catalysis are pivotal for the selective and efficient synthesis of functionalized aromatic compounds like this compound. Research is focused on creating novel catalytic systems that offer higher activity, selectivity, and sustainability.

A significant area of development is in the C-H bond functionalization . nih.govacs.orgresearchgate.netacs.org This approach allows for the direct introduction of functional groups onto an aromatic ring, bypassing the need for pre-functionalized substrates. The development of catalysts, particularly those based on rhodium and palladium, for regioselective C-H activation could enable more direct and atom-economical routes to this compound and its derivatives. acs.org

Furthermore, the design of heterogeneous catalysts is a key objective. rsc.org Unlike their homogeneous counterparts, heterogeneous catalysts can be easily separated from the reaction mixture and recycled, which is both economically and environmentally advantageous. rsc.org For the synthesis of benzonitriles, catalysts such as iron oxide nanoparticles have been explored. rsc.org Future work may involve developing robust and selective heterogeneous catalysts for the specific bromination and methoxylation steps required for this compound synthesis.

The use of photoredox catalysis is another emerging field that could impact the synthesis of this compound. nih.gov This method utilizes visible light to drive chemical reactions, often under mild conditions, and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. nih.gov

| Catalytic System | Potential Application in this compound Synthesis |

| C-H Functionalization Catalysts | Direct and regioselective introduction of bromo and methoxy (B1213986) groups. nih.govacs.orgresearchgate.netacs.org |

| Heterogeneous Catalysts | Facile catalyst separation and recycling, leading to a more sustainable process. rsc.org |

| Photoredox Catalysis | Mild reaction conditions and novel reactivity for functional group introduction. nih.gov |

Expansion of Application Scope in Chemical Biology and Materials Science

The unique substitution pattern of this compound, featuring a nitrile, a bromine atom, and a methoxy group, makes it a versatile building block for the synthesis of more complex molecules with potential applications in chemical biology and materials science.

In the realm of chemical biology , the nitrile group can serve as a precursor to other functional groups, such as amines and carboxylic acids, or can be used to form heterocycles, which are common motifs in bioactive molecules. The bromo- and methoxy-substituents can influence the electronic properties and lipophilicity of the molecule, which are important for its biological activity. While specific applications of this compound in drug discovery are not yet widely reported, its structural features suggest its potential as an intermediate in the synthesis of novel therapeutic agents.

In materials science , substituted benzonitriles are being investigated for their use in functional materials. For example, the nitrile group can participate in the formation of liquid crystals and polymers with specific electronic and optical properties. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, enabling the construction of larger, conjugated systems that could be used in organic electronics. While the direct application of this compound in materials science is still an area for exploration, its potential as a precursor to functional organic materials is significant.

| Field | Potential Application of this compound |

| Chemical Biology | Intermediate in the synthesis of bioactive molecules and pharmaceuticals. |

| Materials Science | Building block for functional polymers, liquid crystals, and organic electronic materials. |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-Bromo-4-methoxybenzonitrile in laboratory settings?

- Methodological Answer : The compound is classified as harmful (Xn) with risk codes R20/21/22 (harmful by inhalation, skin contact, and ingestion). Researchers should use gloves, lab coats, and fume hoods. Emergency measures include rinsing skin/eyes with water (S26) and wearing protective clothing (S36). Store in a cool, dry place away from incompatible reagents like strong oxidizers .

Q. How can researchers verify the purity and identity of this compound without relying on commercial analytical data?

- Methodological Answer :

- Spectroscopy : Use NMR to confirm the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). IR can identify nitrile stretches (~2220 cm) and methoxy C-O bonds (~1250 cm) .

- Chromatography : Employ HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica gel, hexane:ethyl acetate 4:1) to assess purity.

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Bromination : Start with 4-methoxybenzonitrile and use NBS (N-bromosuccinimide) or Br in a solvent like DCM, with FeCl as a catalyst. Monitor regioselectivity to avoid over-bromination .

- Cyanation : Brominate 3-bromo-4-methoxybenzaldehyde followed by cyanation using CuCN or a Sandmeyer reaction .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in cross-coupling reactions compared to non-substituted analogs?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., XPhos) to stabilize the Pd intermediate. Compare yields with 3-bromobenzonitrile (no methoxy) to assess steric/electronic effects .

Q. What strategies can mitigate competing side reactions (e.g., dehalogenation or nitrile hydrolysis) during functionalization of this compound?

- Methodological Answer :

- Dehalogenation Prevention : Use anhydrous conditions and degassed solvents to avoid radical pathways. Additives like TBAB (tetrabutylammonium bromide) can stabilize bromide ions.

- Nitrile Stability : Avoid strong acids/bases. For hydrolysis to carboxylic acids, use controlled HSO/HO under reflux, monitoring by TLC .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If NMR shows unexpected peaks, compare with computed spectra (DFT calculations, Gaussian). Cross-validate using 2D NMR (HSQC, HMBC) to assign aromatic carbons and confirm substitution patterns .

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) for unambiguous structural confirmation .

Q. What are the challenges in optimizing reaction conditions for Ullmann-type couplings involving this compound?

- Methodological Answer :

- Solvent Selection : High-boiling solvents (DMF, NMP) improve solubility but may lead to side reactions. Test binary mixtures (e.g., toluene/DMF).

- Catalyst Screening : Compare CuI, CuBr, and nanoparticles. Additives like 1,10-phenanthroline enhance catalyst turnover. Monitor reaction progress via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.